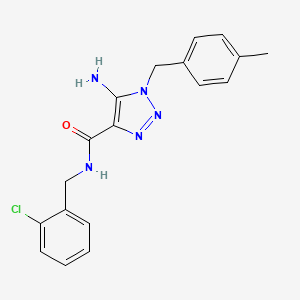

5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-12-6-8-13(9-7-12)11-24-17(20)16(22-23-24)18(25)21-10-14-4-2-3-5-15(14)19/h2-9H,10-11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZNQQBBOINMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, characterized by its unique molecular structure that includes a triazole ring and various functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C18H18ClN5O

- Molecular Weight : 355.8 g/mol

- CAS Number : 899972-77-1

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors in biological systems. The triazole ring can form hydrogen bonds and π-π interactions, enhancing binding to biological macromolecules. The amino and chlorobenzyl groups may also contribute to its binding affinity and specificity .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial activity. For instance, compounds with similar structures have shown remarkable selectivity against various bacterial strains including Bacillus subtilis and Escherichia coli. The introduction of halogen substituents has been found to enhance antibacterial properties through mechanisms such as DNA-gyrase inhibition .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Compound A | E. coli | 0.25 µg/mL | DNA-gyrase inhibition |

| Compound B | S. aureus | 5 µg/mL | Cell wall synthesis disruption |

| This compound | Various Gram-positive and Gram-negative bacteria | TBD | TBD |

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. Investigations into cell apoptosis and reactive oxygen species (ROS) production revealed that certain triazole hybrids significantly triggered cell death in lung cancer models .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound X | Lung cancer | 6.06 | Apoptosis induction |

| Compound Y | Breast cancer | TBD | ROS generation |

| This compound | TBD | TBD |

Case Studies

A notable case study involved the optimization of a series of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The study highlighted the importance of structural modifications in enhancing potency and selectivity against the parasite while minimizing toxicity to mammalian cells . This underscores the potential therapeutic applications of compounds like this compound in infectious diseases.

Scientific Research Applications

There appears to be a mix-up in the query. The request is for information on "5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide," but the search results primarily discuss "5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide". Because of this, the information below will focus on the requested compound where possible, but may include information on the related compound when necessary.

This compound

This compound is a substituted triazole compound. Triazole compounds have a variety of applications, including uses as pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors.

Structural Information

Potential Applications

Research suggests that 5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may possess significant biological activities, specifically antimicrobial, antifungal, and antiviral properties. It may also act as an inhibitor of specific enzymes or receptors, offering potential therapeutic benefits in treating various diseases, including cancer and inflammatory conditions, by interacting with specific molecular targets within biological systems.

Related Triazole Compounds

Other related triazole compounds and their unique aspects:

- 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains a chlorophenyl group; the different halogen substituent may influence biological activity.

- 5-amino-N-(4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks fluorine substitution, focuses on methylphenyl interactions.

- 5-amino-N-(4-bromobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains bromine instead of fluorine and may exhibit different reactivity patterns.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects on Bioactivity: The 2-chlorobenzyl group in the target compound may enhance hydrophobic interactions with target proteins compared to 4-methylphenyl (in RXF 393-active analogs) or 4-fluorophenyl (in SNB-75-active analogs) . Chlorine’s electronegativity and size could improve binding affinity over fluorine or methoxy groups.

- Amino Group vs. Methyl Group: The 5-amino group in the target compound and analogs (e.g., CAI) enables hydrogen bonding with biological targets, unlike methyl-substituted triazoles (e.g., derivatives), which rely on hydrophobic interactions .

- Metabolic Stability: CAI undergoes phase I metabolism, cleaving into inactive benzophenone and triazole metabolites . The target compound’s simpler benzyl substituents may reduce metabolic degradation compared to CAI’s complex benzoyl-dichlorobenzyl group.

Pharmacological Profiles

- Anticancer Activity :

Analogs with dichlorophenyl or dimethoxyphenyl amide groups show cell line-specific antiproliferative effects (e.g., RXF 393 renal cancer, GP = -13.42%) . The target compound’s 2-chlorobenzyl/4-methylbenzyl combination may target similar pathways but with improved selectivity. - Structural similarities imply the target compound could share this mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.